molecular formula C9H13NO2 B12812695 2-Methyldopamine CAS No. 53622-73-4

2-Methyldopamine

Cat. No.: B12812695
CAS No.: 53622-73-4
M. Wt: 167.20 g/mol
InChI Key: NSEVRAZZUOXAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Methyldopamine can be achieved through several methods. One common method involves the conversion of 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. The resulting product is then hydrolyzed, and the methyl ethers are cleaved using hydriodic acid to furnish this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Methyldopamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form quinones, reduced to form amines, and substituted to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted catecholamines .

Scientific Research Applications

2-Methyldopamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various catecholamine derivatives. In biology, it is studied for its role as a neurotransmitter and its effects on the nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions like hypertension and heart failure. In industry, it is used in the production of materials like polydopamine, which has applications in surface coating, molecular imprinting, and electrochemistry .

Mechanism of Action

The mechanism of action of 2-Methyldopamine involves its interaction with adrenergic receptors. It acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. This results in decreased blood pressure and other physiological effects. The compound is metabolized to alpha-methylnorepinephrine via dopamine beta-hydroxylase activity and further to alpha-methylepinephrine via phenylethanolamine-N-methyltransferase .

Comparison with Similar Compounds

2-Methyldopamine is structurally similar to other catecholamines like dopamine and epinephrine. it has unique properties due to the presence of a methyl group on the nitrogen atom. This modification affects its pharmacological activity and metabolic pathways. Similar compounds include dopamine, epinephrine, norepinephrine, and 3,4-dihydroxyphenylacetic acid (DOPAC) .

Properties

CAS No.

53622-73-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(2-aminoethyl)-3-methylbenzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3,11-12H,4-5,10H2,1H3

InChI Key

NSEVRAZZUOXAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.